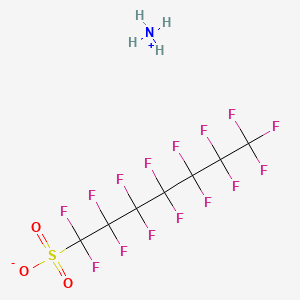
Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate: is a fluorinated organic compound known for its unique chemical properties. It is part of a class of compounds known as perfluoroalkyl sulfonates, which are characterized by their high stability and resistance to degradation. This compound is often used in various industrial and scientific applications due to its chemical inertness and ability to repel water and oil.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate typically involves the reaction of perfluoroheptane sulfonyl fluoride with ammonia. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonyl fluoride to the ammonium salt. The general reaction can be represented as follows:
C7F15SO2F+NH3→C7F15SO3NH4
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of fluorinated intermediates and the use of specialized equipment to manage the highly reactive nature of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and aqueous or organic solvents.
Major Products: The major products of these reactions are typically the substituted derivatives of the original compound, where the sulfonate group is replaced by the nucleophile.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a surfactant and emulsifier due to its ability to lower surface tension and stabilize emulsions. It is also employed in the synthesis of other fluorinated compounds.
Biology: In biological research, ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate is used to study the effects of fluorinated compounds on biological systems. Its high stability and resistance to metabolic degradation make it a useful tool for long-term studies.
Medicine: In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble drugs.
Industry: Industrially, it is used in the manufacture of water and oil-repellent coatings, firefighting foams, and as a processing aid in the production of fluoropolymers.
Mécanisme D'action
The mechanism of action of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate involves its interaction with various molecular targets through its sulfonate group. The compound can form strong ionic bonds with positively charged sites on proteins and other biomolecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
- Ammonium perfluorooctane sulfonate
- Ammonium perfluorohexane sulfonate
- Ammonium perfluorobutane sulfonate
Comparison: Compared to these similar compounds, ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate has a longer fluorinated carbon chain, which enhances its hydrophobic and lipophobic properties. This makes it more effective in applications requiring extreme resistance to water and oil. Additionally, its larger molecular size can lead to different interaction profiles with biological molecules, making it a unique tool in scientific research.
Propriétés
Numéro CAS |
68259-07-4 |
|---|---|
Formule moléculaire |
C7HF15O3S.H3N C7H4F15NO3S |
Poids moléculaire |
467.15 g/mol |
Nom IUPAC |
azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate |
InChI |
InChI=1S/C7HF15O3S.H3N/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;/h(H,23,24,25);1H3 |
Clé InChI |
RCILBNOAZQUGEE-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)
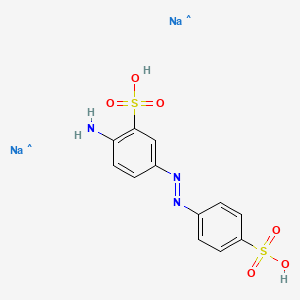

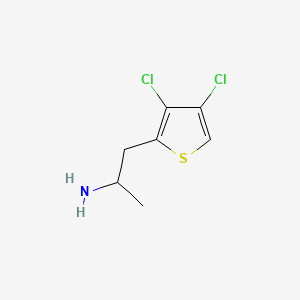

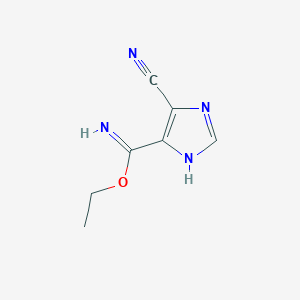

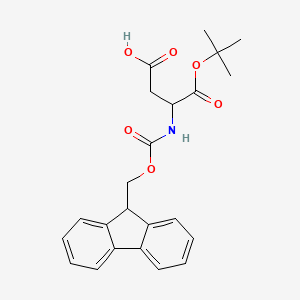
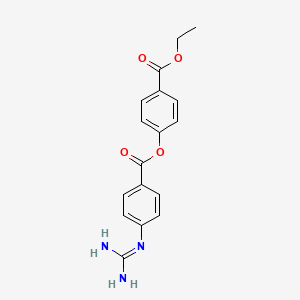
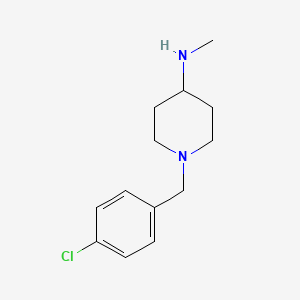

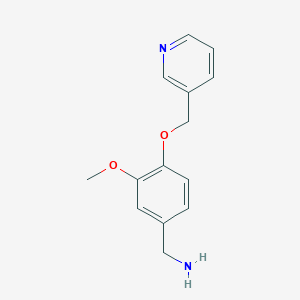
![4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
